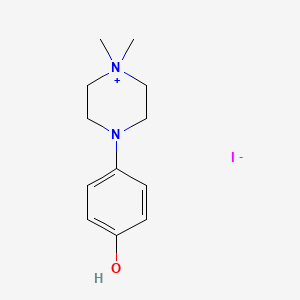
2,2-Di-tert-butyl-1,3,2-dioxastannolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Di-tert-butyl-1,3,2-dioxastannolane is an organotin compound characterized by the presence of two tert-butyl groups attached to a dioxastannolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,3,2-dioxastannolane typically involves the reaction of di-tert-butylstannane with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
2,2-Di-tert-butyl-1,3,2-dioxastannolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to di-tert-butylstannane.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Di-tert-butylstannane.
Substitution: Various substituted organotin compounds depending on the reagents used.
科学研究应用
2,2-Di-tert-butyl-1,3,2-dioxastannolane has several applications in scientific research:
Catalysis: It is used as a catalyst in the polymerization of lactones and other cyclic esters.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active organotin compounds.
作用机制
The mechanism of action of 2,2-Di-tert-butyl-1,3,2-dioxastannolane involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and other donor atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
相似化合物的比较
Similar Compounds
2,2-Di-n-butyl-1,3,2-dioxastannolane: Similar structure but with n-butyl groups instead of tert-butyl groups.
Di-n-butyltin dichloride: Another organotin compound with different substituents and properties.
Uniqueness
2,2-Di-tert-butyl-1,3,2-dioxastannolane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are desired.
属性
CAS 编号 |
142350-65-0 |
|---|---|
分子式 |
C10H22O2Sn |
分子量 |
292.99 g/mol |
IUPAC 名称 |
2,2-ditert-butyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/2C4H9.C2H4O2.Sn/c2*1-4(2)3;3-1-2-4;/h2*1-3H3;1-2H2;/q;;-2;+2 |
InChI 键 |
HMPSKYZTSCCVMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Sn]1(OCCO1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
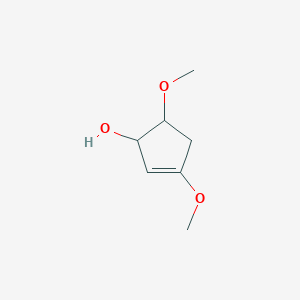
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)



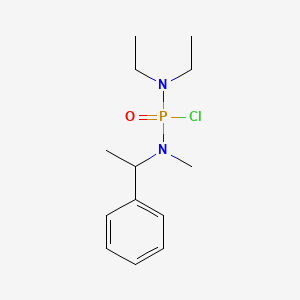
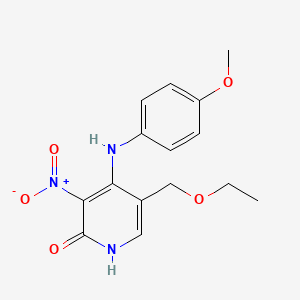

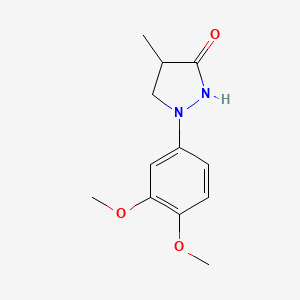
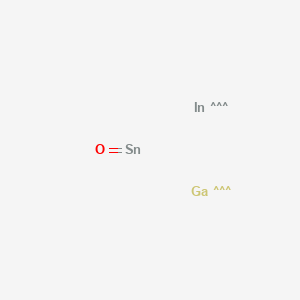
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
